molecular formula C14H22N2OS B1414541 2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one CAS No. 870708-16-0

2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one

Cat. No. B1414541
M. Wt: 266.4 g/mol
InChI Key: YCNCXQNUXCHRRX-KEPWKZQTSA-N
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Description

The compound is a complex organic molecule. It contains a bicyclic heptane structure, an amino group, an isopropyl group, a methylthiazolone group, and a methyl group .


Synthesis Analysis

While the exact synthesis process for this specific compound is not available, similar compounds such as (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives have been synthesized using an epimerization–lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters . This process involves 2-epimerization under basic conditions, followed by an intramolecular aminolysis of the (2R)-epimer to form the bridged lactam intermediates .

Scientific Research Applications

Norbornane Compounds in Pharmaceutical Research

Norbornane compounds, including “2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one,” have garnered attention in pharmaceutical research due to their unique molecular structure. These compounds are utilized as medicaments and as test molecules for studying structure-activity relationships (SAR). Their voluminous, bicyclic carbon skeleton and the sterically fixed position of their substituents make them suitable for exploring pharmacological properties and for the development of new drugs with specific activities. The review by Buchbauer and colleagues highlights the importance of norbornane compounds in drug research from 1967 to 1980, illustrating their growing relevance in medicinal chemistry (Buchbauer & Pauzenberger, 1991).

Synthetic Applications of Type II Intramolecular Cycloadditions

The compound of interest and its structural analogs are pivotal in synthetic applications, especially in the context of type II intramolecular cycloadditions. These cycloadditions have emerged as an efficient strategy for constructing bridged ring systems, offering access to a wide range of bicyclo[m.n.1] ring systems with high regio- and diastereoselectivity. The review by Min and colleagues provides an overview of type II cycloadditions, highlighting method development and synthetic applications in natural product synthesis, underscoring the compound’s significance in the synthesis of complex molecular architectures (Min et al., 2020).

Importance of Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in the synthesis of complex compounds, including “2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one.” These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the synthesis of structurally complex and functionally diverse molecular entities. Parmar and colleagues review the application of hybrid catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, showcasing the broad utility of these catalysts in medicinal chemistry and drug development (Parmar et al., 2023).

properties

IUPAC Name

2-[[(1S,4R)-2-bicyclo[2.2.1]heptanyl]imino]-5-methyl-5-propan-2-yl-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-8(2)14(3)12(17)16-13(18-14)15-11-7-9-4-5-10(11)6-9/h8-11H,4-7H2,1-3H3,(H,15,16,17)/t9-,10+,11?,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNCXQNUXCHRRX-KEPWKZQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=NC2CC3CCC2C3)S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1(C(=O)NC(=NC2C[C@@H]3CC[C@H]2C3)S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856608
Record name 2-{[(1S,4R)-Bicyclo[2.2.1]heptan-2-yl]amino}-5-methyl-5-(propan-2-yl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one

CAS RN

870708-16-0
Record name 2-{[(1S,4R)-Bicyclo[2.2.1]heptan-2-yl]amino}-5-methyl-5-(propan-2-yl)-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one
Reactant of Route 2
2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one
Reactant of Route 3
2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one
Reactant of Route 4
2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one
Reactant of Route 5
2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one
Reactant of Route 6
2-((1S,4R)-bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one

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